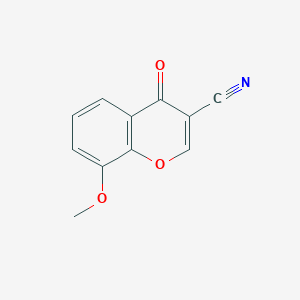

8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Description

Properties

CAS No. |

53428-23-2 |

|---|---|

Molecular Formula |

C11H7NO3 |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

8-methoxy-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C11H7NO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,1H3 |

InChI Key |

RWYNFTSXZRBELM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of 2-acetoxy-3-methoxybenzoyl chloride with malononitrile under basic conditions. This route, adapted from US3932466A, proceeds via nucleophilic acyl substitution followed by cyclization to form the chromone core.

Stepwise Procedure

-

Acid Chloride Preparation :

-

Cyclocondensation :

-

The acid chloride reacts with malononitrile in the presence of sodium hydroxide (NaOH) or sodium hydride (NaH) .

-

Key reaction parameters:

-

Isolation and Characterization

-

Workup : Acidification with concentrated HCl precipitates the crude product, which is recrystallized from methanol or ethanol-water mixtures.

-

Analytical Data :

Alkoxide-Mediated Cyclization of Methyl 3-Methoxysalicylate

Alternative Pathway

A second approach utilizes methyl 3-methoxysalicylate as the starting material, bypassing the acid chloride intermediate. This method, detailed in Example 5 of US3932466A, employs sodium hydride (NaH) as a strong base to deprotonate the phenolic oxygen and initiate cyclization.

Reaction Conditions

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires careful handling of NaH due to its pyrophoric nature.

-

Prolonged reaction times may lead to byproduct formation.

-

Hydrolysis of 2-Amino-8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Side Reaction Mitigation

During synthesis, the cyano group (-CN) may undergo partial hydrolysis to a carboxamide (-CONH₂) under acidic or aqueous conditions. US3932466A notes that controlled hydrolysis with 80% sulfuric acid at 100°C converts the nitrile to the carboxamide derivative. For the target nitrile, strict control of pH and reaction duration is critical to prevent undesired hydrolysis.

Comparative Analysis of Synthetic Routes

*Reported for 8-phenyl analog; expected similar for 8-methoxy.

Key Observations

-

Solvent Choice : DMF enhances reaction rates but complicates purification due to high boiling points.

-

Base Selection : NaH provides stronger deprotonation, favoring cyclization over hydrolysis.

-

Scalability : The acid chloride route is more amenable to industrial-scale production due to simpler workup.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds through a Konovalov-type mechanism :

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted chromenes depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile possesses notable cytotoxic properties against several cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of human breast adenocarcinoma (MDA-MB231), hepatocellular carcinoma (Huh7), and colorectal adenocarcinoma (Caco2) cells. In vitro tests revealed that at a concentration of 25 μM, significant reductions in cell viability were observed across these lines, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin and taxol .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key protein kinases and enzymes involved in cell proliferation and survival. The presence of the methoxy group enhances its interaction with biological targets, potentially leading to increased efficacy against cancer cells .

Antimicrobial Properties

Apart from its anticancer activity, this compound has also been investigated for its antimicrobial effects. It has shown promising results against various bacterial strains, suggesting its potential as a scaffold for developing new antibacterial agents. The unique structural features of this compound contribute to its ability to disrupt microbial cellular processes .

Organic Synthesis

In organic synthesis, this compound serves as a valuable precursor for synthesizing other bioactive compounds. Its ability to undergo various chemical reactions makes it a versatile building block in the synthesis of novel chromene derivatives with enhanced biological activities .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives of this compound on six human cancer cell lines. The results indicated that certain derivatives exhibited superior antiproliferative activities compared to standard chemotherapeutic agents, showcasing the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Screening

Another investigation focused on assessing the antimicrobial properties of 8-methoxy derivatives against a range of pathogens. The findings revealed that these compounds displayed significant antibacterial activity, suggesting their utility in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets:

Molecular Targets: It can bind to DNA, proteins, and enzymes, altering their function.

Pathways Involved: The compound may inhibit enzyme activity, induce apoptosis in cancer cells, and interfere with microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the benzopyran core significantly influence melting points, solubility, and spectral features. Key examples include:

Key Observations :

- Methoxy-substituted analogs (e.g., 6o) exhibit higher melting points (>240°C) compared to non-polar derivatives, likely due to enhanced crystallinity from hydrogen bonding .

- The nitrile stretching frequency (~2200 cm⁻¹) remains consistent across analogs, indicating minimal electronic perturbation from substituents .

Reactivity in Cycloaddition and Nucleophilic Addition

The methoxy group at position 8 alters the electronic landscape of the benzopyran core, impacting reaction pathways:

a) [3+2] Cycloaddition Reactions

- Unsubstituted 3-cyanochromone: Reacts with nitrile oxides to form isoxazolo[3,4-b]chromones .

- 8-Methoxy derivative: The electron-donating -OCH₃ group reduces electrophilicity at C-2, slowing cycloaddition kinetics. This contrasts with electron-withdrawing substituents (e.g., -NO₂ at C-6), which accelerate such reactions .

b) Nucleophilic Attack at C-4 Carbonyl

- 6o (C-4 aryl substituent) : The steric bulk of the 4-(4-methylbenzyloxy)phenyl group in 6o hinders nucleophilic addition at C-4, requiring harsher conditions compared to 8-methoxy derivatives .

- 8-Methoxy analog: Enhanced resonance stabilization of the carbonyl group via -OCH₃ may facilitate enolate formation under mild basic conditions .

Biological Activity

8-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, also known as 5-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile, is a member of the benzopyran family, characterized by a fused benzene and pyran ring structure. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group enhances its interaction with biological targets, which may increase its efficacy against various pathogens and cancer cells.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 201.18 g/mol. Its unique structure contributes to its reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The mechanism of action may involve the inhibition of key enzymes or interference with cellular processes in pathogens. For example, studies have shown that this compound can inhibit the growth of various bacterial strains and fungal species .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated cytotoxic effects against several human cancer cell lines, including breast cancer (MDA-MB-231) and nasopharyngeal carcinoma (KB). The antiproliferative activity was evaluated using the MTT assay, revealing that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

- In Vitro Studies : A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations ranging from 5 to 25 µM, with IC values varying based on the cell line tested .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects cellular signaling pathways associated with apoptosis and cell survival. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in treated cells .

Comparative Analysis

| Compound Name | Notable Activities | Structural Characteristics |

|---|---|---|

| 2-Oxo-2H-chromene-3-carbonitrile | Antimicrobial and antifungal activities | Lacks methoxy group; simpler structure |

| 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile | Potential anticancer properties | Contains methoxy group but different position |

| 4-Oxo-4H-chromene-3-carbaldehyde | Synthesis precursor | Aldehyde instead of cyano |

| 2-Amino-7-methoxy-4-oxo-4H-benzopyran | Investigated for various pharmacological activities | Amino substitution at position 2 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.